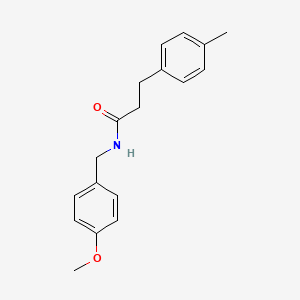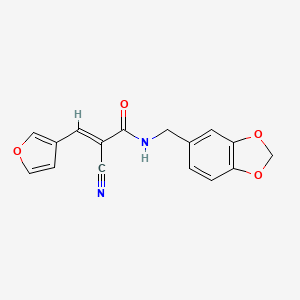
N-(4-methoxybenzyl)-3-(4-methylphenyl)propanamide
Übersicht
Beschreibung
N-(4-methoxybenzyl)-3-(4-methylphenyl)propanamide, also known as MBMP, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MBMP belongs to the class of compounds known as benzamides and has been shown to possess a range of biological activities. In
Wirkmechanismus
The mechanism of action of N-(4-methoxybenzyl)-3-(4-methylphenyl)propanamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. It has also been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(4-methoxybenzyl)-3-(4-methylphenyl)propanamide for lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, this compound has been shown to be stable under a range of conditions, making it suitable for use in a variety of assays. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for the research on N-(4-methoxybenzyl)-3-(4-methylphenyl)propanamide. One area of interest is the development of this compound as a therapeutic agent for cancer and chronic pain. Further studies are needed to determine the optimal dosage and administration of this compound for these indications. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its effects on cancer cells and inflammation. Finally, the synthesis of this compound could be further optimized to increase the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
N-(4-methoxybenzyl)-3-(4-methylphenyl)propanamide has been the subject of extensive scientific research due to its potential as a therapeutic agent. It has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. This compound has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast, lung, and colon cancer. It has also been shown to have potential as a treatment for chronic pain and inflammation.
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-3-5-15(6-4-14)9-12-18(20)19-13-16-7-10-17(21-2)11-8-16/h3-8,10-11H,9,12-13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWLWVLKMKGJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2-pyrimidinyl)-N-[2-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4683166.png)
![N-{2-[(2-methoxybenzoyl)amino]ethyl}-2-furamide](/img/structure/B4683171.png)
![ethyl [(2-pyridinylthio)acetyl]carbamate](/img/structure/B4683179.png)
![N-ethyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B4683180.png)
![N-{4-[(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)methoxy]phenyl}-N'-phenylurea](/img/structure/B4683186.png)

![3-{[(5-benzyl-2-thienyl)methylene]amino}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4683204.png)
![5-ethyl-N-[2-fluoro-5-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B4683210.png)
![ethyl 4-cyano-3-methyl-5-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B4683211.png)
![N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-propanamine dihydrochloride](/img/structure/B4683227.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4683234.png)


![N-(2-fluorophenyl)-3-(4-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4683267.png)